Pyridine, 2,2'-diselenobis[4-methyl-

Description

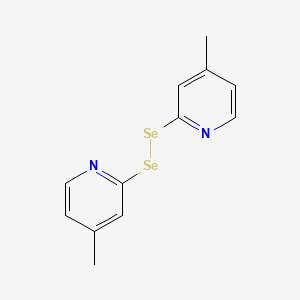

Pyridine, 2,2'-diselenobis[4-methyl-] is a heterocyclic compound featuring a bipyridine backbone with a diselenide (-Se-Se-) bridge at the 2,2'-positions and a methyl substituent at the 4-position of each pyridine ring. This compound belongs to the class of organoselenium compounds, which are of significant interest due to their unique redox properties, catalytic activity, and applications in materials science and medicinal chemistry. The diselenide moiety (-Se-Se-) distinguishes it from sulfur- or oxygen-bridged analogs, offering distinct electronic and steric characteristics that influence reactivity and stability .

For example, alkali metal diselenides (M₂Se₂) can be synthesized via ultrasound-assisted reduction of elemental selenium, which is then used to prepare diselenide derivatives like 2,2'-diselenobis(benzoic acid) (DSBA) . Similar strategies may apply to the preparation of Pyridine, 2,2'-diselenobis[4-methyl-].

Properties

CAS No. |

496043-97-1 |

|---|---|

Molecular Formula |

C12H12N2Se2 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine |

InChI |

InChI=1S/C12H12N2Se2/c1-9-3-5-13-11(7-9)15-16-12-8-10(2)4-6-14-12/h3-8H,1-2H3 |

InChI Key |

MXWLVRHZAMZGIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)[Se][Se]C2=NC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[4-methyl-] typically involves the reaction of pyridine derivatives with selenium reagents. One common method is the reaction of 4-methylpyridine with selenium dioxide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[4-methyl-] may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-diselenobis[4-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes and form stable intermediates.

Common Reagents and Conditions:

- **Substitution

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent.

Reduction: Reduction of Pyridine, 2,2’-diselenobis[4-methyl-] can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and differences between Pyridine, 2,2'-diselenobis[4-methyl-] and related compounds:

| Compound Name | Functional Groups | Substituents | Bridge Type | Key Properties/Applications |

|---|---|---|---|---|

| Pyridine, 2,2'-diselenobis[4-methyl-] | Diselenide (-Se-Se-), methyl | 4-methyl on pyridine | Se-Se | Redox activity, potential catalysis |

| 4,4'-Dimethyl-2,2'-bipyridine | None (parent bipyridine) | 4-methyl on pyridine | C-C | Ligand in coordination chemistry |

| 2,2'-Dithiobis(pyridine) | Disulfide (-S-S-) | None | S-S | Antimicrobial agent (dipyrithione) |

| 2,2'-(1,2-Ethenediyl)bis pyridine | Ethylene bridge | None | C=C | Fluorescent probes, metal chelation |

Key Observations :

- Bridge Type: The diselenide bridge in Pyridine, 2,2'-diselenobis[4-methyl-] confers lower bond energy (~172 kJ/mol for Se-Se vs. ~268 kJ/mol for S-S), making it more susceptible to redox reactions compared to disulfide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.